s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-

Description

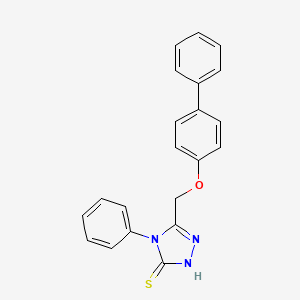

The compound s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- (molecular formula: C₂₂H₁₉N₃OS; monoisotopic mass: 373.12488 Da) belongs to the 1,2,4-triazole-3-thiol family, a class of heterocyclic compounds renowned for their diverse biomedical applications . Its structure features a 4,5-disubstituted triazole core with a 4-biphenylyloxymethyl group at position 5 and a phenyl group at position 1.

Triazole-thiol derivatives are widely studied for antimicrobial, anticancer, and antifungal properties due to their ability to disrupt enzymatic pathways or interact with biological targets via hydrogen bonding and hydrophobic interactions . However, this specific compound lacks extensive literature or patent coverage, suggesting it is an emerging candidate for further pharmacological exploration .

Properties

IUPAC Name |

4-phenyl-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTCAUNMUYRNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988570 | |

| Record name | 5-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68869-43-2 | |

| Record name | s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068869432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-biphenylylmethyl chloride with 1-phenyl-1H-1,2,3-triazole-4-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can produce a variety of triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The incorporation of the thiol group in s-Triazole-2-thiol enhances its efficacy against a range of pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them potential candidates for antibiotic development .

Cancer Treatment

Triazole derivatives have also been explored for their anticancer properties. The ability of s-Triazole-2-thiol to induce apoptosis in cancer cells has been documented. For instance, compounds with similar functional groups have demonstrated the capability to inhibit tumor growth in vitro and in vivo models .

Agricultural Applications

Fungicides

s-Triazole-2-thiol has potential as a fungicide due to its structural similarity to known antifungal agents. The triazole ring is a common feature in many agricultural fungicides, and the addition of a thiol group may enhance its effectiveness against fungal pathogens affecting crops .

Plant Growth Regulators

There is emerging evidence suggesting that triazole compounds can act as plant growth regulators. They may influence plant metabolism and development, promoting growth under stress conditions .

Material Science

Corrosion Inhibitors

The thiol group in s-Triazole-2-thiol makes it a candidate for use as a corrosion inhibitor in metal surfaces. Studies have shown that thiol-containing compounds can form protective films on metals, reducing oxidation and corrosion rates .

Nanomaterials Synthesis

Recent studies have highlighted the role of triazole derivatives in the synthesis of nanomaterials. For example, s-Triazole-2-thiol can be used as a stabilizing agent in the formation of nanoparticles, enhancing their stability and dispersibility in various solvents.

-

Antimicrobial Efficacy Study

A study conducted on various triazole derivatives revealed that compounds similar to s-Triazole-2-thiol exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The study concluded that modifications to the thiol group could enhance potency . -

Cancer Cell Apoptosis Induction

Research published in a peer-reviewed journal demonstrated that triazole-based compounds could induce apoptosis in breast cancer cells through mitochondrial pathways. The study suggested that s-Triazole-2-thiol could be further investigated for its therapeutic potential . -

Fungicidal Activity Against Crop Pathogens

A field trial tested the efficacy of triazole derivatives as fungicides on wheat crops affected by Fusarium graminearum. Results indicated a significant reduction in disease severity when treated with formulations containing s-Triazole-2-thiol .

Mechanism of Action

The mechanism of action of s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous triazole derivatives:

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: The biphenylyloxymethyl group in the target compound provides a bulky aromatic substituent, which may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets). This contrasts with TAZ, where the tert-butylphenyl group prioritizes electronic stability for non-biological applications like OLEDs .

Solubility and Reactivity :

- The ether linkage in the target compound improves aqueous solubility compared to purely hydrocarbon substituents (e.g., tert-butyl in TAZ). However, thiadiazole-containing derivatives benefit from sulfur atoms, which enhance solubility in polar solvents and redox activity .

Applications :

- While the target compound is primarily hypothesized for biomedical uses, TAZ is well-established in optoelectronics, highlighting the role of substituents in directing application domains .

- Bromophenyl and chlorophenyl analogs have validated antifungal and anticancer profiles, whereas the target compound’s biological data remain preliminary .

Synthetic Accessibility :

- Derivatives with pyrrole or thiadiazole groups require multi-step syntheses involving heterocyclic coupling, whereas the target compound’s synthesis is likely more straightforward due to its ether linkage .

Biological Activity

s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl (CAS No. 68869-43-2) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological properties, pharmacological applications, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula of s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl is C21H17N3OS. The presence of sulfur in the triazole ring contributes to its biological activity, particularly in terms of antimicrobial and antifungal properties.

Biological Activity

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The sulfur atom in the thiol group enhances the interaction with microbial enzymes, leading to inhibition of growth. Studies have shown that compounds with similar structures demonstrate efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

Triazoles have been investigated for their potential anticancer effects. The compound's ability to induce apoptosis in cancer cells has been noted in several studies. For instance, derivatives of triazoles have shown promise in inhibiting cell proliferation in breast cancer and leukemia cell lines . The mechanism is believed to involve the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

Triazole derivatives also exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been documented, suggesting that these compounds could be beneficial in treating inflammatory diseases . The specific pathways affected include NF-kB signaling, which plays a crucial role in inflammation.

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of s-Triazole-2-thiol is influenced by its structural characteristics. Modifications to the phenyl groups and the thiol group can significantly impact its efficacy. For instance, the introduction of electron-withdrawing groups has been correlated with increased antimicrobial potency .

Q & A

Basic: What are standard synthetic routes for s-Triazole-2-thiol derivatives with aryloxy substituents?

Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, intermediates like phenoxymethyl-substituted triazoles can be synthesized by reacting halogenated precursors (e.g., propargyl bromide) with phenol derivatives under basic conditions. Alkylation of the thiol group with halogenated alkanes (e.g., 1-iodobutane) in polar aprotic solvents (e.g., DMF) under reflux is common . Optimization of catalysts (e.g., K₂CO₃) and reaction time is critical to achieving high yields (70–85%) .

Basic: How can the structure and purity of this compound be confirmed?

Answer:

Key techniques include:

- IR spectroscopy : To verify the presence of thiol (-SH) and triazole (C=N) functional groups (peaks ~2550 cm⁻¹ for S-H and ~1600 cm⁻¹ for C=N) .

- ¹H/¹³C-NMR : To confirm substituent positions (e.g., biphenylyloxymethyl protons appear as multiplets at δ 6.8–7.5 ppm) .

- Elemental analysis : To validate purity (>95% C, H, N content) .

Advanced: How to resolve contradictions in biological activity data arising from structural variations?

Answer:

Discrepancies may stem from differences in substituent electronic effects (e.g., electron-withdrawing groups like -Br vs. -OCH₃). Use comparative molecular docking to assess binding affinities to target enzymes (e.g., cytochrome P450) and correlate with experimental IC₅₀ values. For example, 4-bromophenyl derivatives (IC₅₀ = 12 µM) showed higher activity than methoxy-substituted analogues (IC₅₀ = 35 µM) due to enhanced hydrophobic interactions .

Advanced: What computational methods are effective for predicting interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : To model ligand-receptor interactions (e.g., binding to fungal CYP51). Focus on hydrogen bonding with thiol groups and π-π stacking with biphenyl moieties .

- ADME prediction (SwissADME) : To evaluate pharmacokinetic properties like LogP (optimal range: 2–4) and bioavailability scores .

Advanced: How to optimize alkylation reactions to improve yields?

Answer:

- Solvent selection : Use DMF for better solubility of arylthiols.

- Temperature control : Maintain 60–80°C to prevent side reactions (e.g., oxidation of -SH to -S-S-).

- Catalyst screening : K₂CO₃ outperforms NaH in S-alkylation reactions, achieving yields up to 88% .

Advanced: How to address discrepancies between theoretical and experimental ADME properties?

Answer:

Experimental LogP values often deviate from predictions due to unaccounted solvation effects. Validate using reversed-phase HPLC with a C18 column and isocratic elution (acetonitrile/water = 70:30). Adjust computational models by incorporating solvent-accessible surface area (SASA) parameters .

Basic: What crystallization techniques are used for X-ray analysis of triazole-thiol derivatives?

Answer:

- Slow evaporation (acetone/hexane) : To obtain single crystals suitable for SHELXL refinement .

- ORTEP-3 : For visualizing thermal ellipsoids and validating bond lengths (e.g., S-C bond ~1.7 Å) .

Advanced: How to analyze tautomeric forms (thiol-thione) using spectroscopic and crystallographic data?

Answer:

- ¹H NMR : Thione tautomers lack the -SH proton signal.

- X-ray crystallography : Resolve bond lengths (C=S ~1.6 Å vs. C-SH ~1.8 Å) to confirm tautomeric state .

Basic: What are common impurities in synthesis, and how are they mitigated?

Answer:

- Oxidation byproducts (disulfides) : Prevent by conducting reactions under inert gas (N₂/Ar) .

- Unreacted halides : Remove via silica gel chromatography (eluent: ethyl acetate/hexane = 1:3) .

Advanced: How to design analogues based on structure-activity relationships (SAR)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.